molecular formula C21H21FN2O5S B2533871 6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892772-06-4

6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2533871
CAS No.: 892772-06-4
M. Wt: 432.47
InChI Key: ZKTYYXIBASHXJF-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a sophisticated heterocyclic compound representing a valuable chemical tool for medicinal chemistry and drug discovery research. This multifunctional molecule incorporates several privileged structural motifs, including a 4-quinolinone core, 4-methoxybenzenesulfonyl group, morpholine ring, and fluorine substituent, which collectively contribute to its potential biological activity and research utility. The compound's structural complexity offers significant investigational value, particularly in kinase inhibition studies and enzymatic activity modulation, given that quinolin-4-one derivatives have demonstrated substantial potential as inhibitors of various enzymatic targets . Researchers can employ this compound as a key intermediate in developing novel therapeutic candidates, leveraging its unique molecular architecture featuring both electron-withdrawing and electron-donating substituents that influence its electronic properties and bioavailability. The incorporation of the morpholine ring, a common feature in pharmaceutical compounds known to enhance solubility and metabolic stability , alongside the sulfonyl group that often participates in protein binding interactions, makes this compound particularly valuable for structure-activity relationship studies. The fluorine atom at the 6-position may serve to modulate electronegativity and membrane permeability, while the 4-methoxybenzenesulfonyl moiety at position 3 potentially contributes to target engagement through specific hydrophobic interactions . This reagent is presented as a high-purity building block strictly for research applications in chemical biology and pharmaceutical development, with specific utility in combinatorial chemistry, targeted library synthesis, and mechanistic studies of enzyme inhibition. Researchers should note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or human use applications. Proper handling procedures and storage under recommended conditions are essential to maintain compound integrity and ensure research reproducibility.

Properties

IUPAC Name

6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5S/c1-23-13-20(30(26,27)15-5-3-14(28-2)4-6-15)21(25)16-11-17(22)19(12-18(16)23)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTYYXIBASHXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a fluorine atom, a methoxybenzenesulfonyl group, and a morpholine moiety, contributing to its unique biological profile. The IUPAC name reflects its complex structure, which influences its interactions with biological targets.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₈FNO₃S
Molecular Weight345.40 g/mol
Functional GroupsFluoro, methoxy, sulfonyl, morpholine
Structural ClassDihydroquinoline derivative

Anticancer Activity

Recent studies have indicated that compounds within the dihydroquinoline class exhibit significant anticancer properties. For instance, This compound has shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the compound's effects on A549 non-small cell lung cancer cells, it was found to exhibit an IC50 value of approximately 5.9 μM. This level of cytotoxicity suggests that the compound may effectively inhibit cell proliferation in these cancer cells .

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific ion channels and enzymes:

  • Calcium Channels : The compound has been shown to block CaV3.2 currents significantly at concentrations above 10 μM, indicating potential use in treating conditions related to calcium signaling dysregulation .
  • Acetylcholinesterase Inhibition : Similar compounds in the piperazine class have demonstrated the ability to inhibit human acetylcholinesterase, suggesting that this compound may also interact with cholinergic systems .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any new compound. Preliminary data suggest that derivatives of this class follow Lipinski's rule of five, indicating good bioavailability potential .

Comparative Studies

A comparative analysis with other similar compounds has highlighted the unique properties of This compound :

Compound NameIC50 (μM)Mechanism of Action
6-Fluoro-3-(4-methoxybenzenesulfonyl)-...5.9CaV3.2 blockade
KYS05090S5.5CaV3.2 blockade
Other Dihydroquinoline DerivativesVariesVarious (e.g., AChE inhibition)

Safety and Toxicology

While initial findings are promising regarding efficacy, safety assessments are critical. Ongoing research is focused on evaluating the toxicity profiles of these compounds in preclinical models to ensure they can be safely translated into clinical settings.

Comparison with Similar Compounds

Key Observations

Longer alkyl chains (e.g., propyl in ) may increase hydrophobicity, affecting logP and bioavailability.

Position 3 Substituents :

  • The 4-methoxybenzenesulfonyl group in the target compound introduces electron-donating effects, which could modulate binding interactions compared to 3-methylbenzenesulfonyl () or 3,5-dimethylbenzenesulfonyl ().
  • Carboxylic acid () drastically alters polarity and acidity, making the compound more water-soluble but less likely to penetrate lipid membranes.

Molecular Weight Trends :

  • The target compound’s higher molecular weight (~585.6 g/mol) compared to analogs (e.g., 444.5–510.55 g/mol) suggests increased complexity, which might influence pharmacokinetics.

Morpholin-4-yl Group :

  • Present in all compounds, this group likely enhances solubility and serves as a hydrogen-bond acceptor, a critical feature for target engagement .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The compound’s synthesis likely involves multi-step reactions, including sulfonylation, fluorination, and morpholine substitution. Key steps include:

  • Sulfonylation : Reacting a quinolinone precursor with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group .
  • Morpholine Incorporation : Nucleophilic substitution or Buchwald-Hartwig amination to attach the morpholine moiety, ensuring regioselectivity at the 7-position .
  • Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) at the 6-position, with careful control of reaction temperature to avoid byproducts .
    Optimization : Use eco-friendly solvents (e.g., ethanol/water mixtures) and catalytic systems to improve atom economy and scalability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm substituent positions and regiochemistry. For example, the morpholine protons appear as a multiplet at δ ~3.6–3.8 ppm, while the methoxy group resonates as a singlet at δ ~3.9 ppm .
  • HRMS : Validate molecular weight (expected [M+H]+: ~475 g/mol) and isotopic patterns to rule out impurities .
  • XRD (if crystalline) : Resolve ambiguities in stereochemistry or crystal packing effects that NMR cannot detect.

Basic: What safety protocols should be followed during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust/aerosol formation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Compare NMR/HRMS data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, HSQC can correlate the morpholine’s nitrogen-bound protons to adjacent carbons .
    Case Study : In quinoline derivatives, conflicting NOESY data may arise from conformational flexibility; variable-temperature NMR can clarify dynamics .

Advanced: How to design experiments assessing this compound’s environmental fate?

Answer:

  • OECD Guidelines : Conduct biodegradation studies (e.g., OECD 301F) to evaluate persistence in water/soil .
  • Adsorption-Desorption Tests : Use HPLC-MS to measure partition coefficients (log Kow) and predict bioaccumulation .
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal doses, monitoring oxidative stress biomarkers (e.g., glutathione levels) .

Advanced: What strategies optimize yield while minimizing environmental impact?

Answer:

  • Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower eco-toxicity .
  • Catalysis : Use Pd/charcoal or enzyme-mediated reactions to reduce heavy metal waste .
  • Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and reduce trial runs .

Advanced: How to evaluate structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with 4-ethoxy or halogens) and compare bioactivity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl group for hydrogen bonding) via 3D-QSAR models .

Advanced: How to address batch-to-batch variability in purity?

Answer:

  • Chromatography : Use prep-HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) to isolate the main product .
  • DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading) and reduce impurities .
  • Stability Studies : Store batches under controlled conditions (2–8°C, inert atmosphere) and monitor degradation via accelerated stability testing .

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